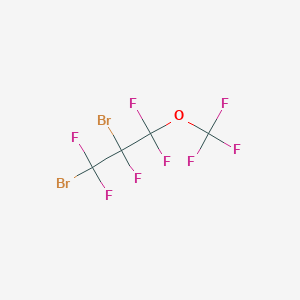
1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane: is a fluorinated organic compound with the molecular formula C4HBr2F5O This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane typically involves the bromination of a fluorinated precursor. One common method is the addition of bromine to a fluorinated alkene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and the use of catalysts to enhance the reaction efficiency. The process is optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less brominated or debrominated products.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, although this is less common due to the stability of the fluorinated groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield hydroxylated derivatives, while reduction can produce partially or fully debrominated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its stability and reactivity make it suitable for labeling and tracking studies.
Industry: The compound’s properties make it useful in the electronics industry, particularly in the production of semiconductors and other electronic components
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical interactions, including hydrogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to interact with other molecules.
Molecular Targets and Pathways: The compound can target specific enzymes or receptors in biological systems, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 1,3-Dibromo-1,1,2,2,3,3-hexafluoropropane
- 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,2-trifluoroethoxy)propane
- 1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Comparison: 1,2-Dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
| 885275-98-9 | |
Molekularformel |
C4Br2F8O |
Molekulargewicht |
375.84 g/mol |
IUPAC-Name |
1,2-dibromo-1,1,2,3,3-pentafluoro-3-(trifluoromethoxy)propane |
InChI |
InChI=1S/C4Br2F8O/c5-1(7,2(6,8)9)3(10,11)15-4(12,13)14 |
InChI-Schlüssel |
XBBIHHOYLHDMRA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(OC(F)(F)F)(F)F)(C(F)(F)Br)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


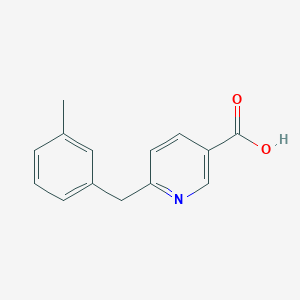

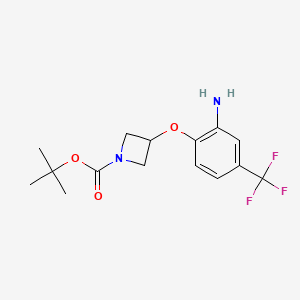
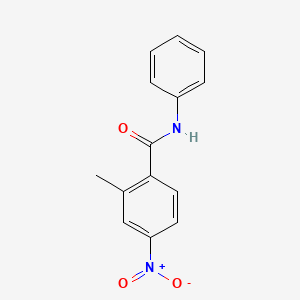
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)


methylamine](/img/structure/B12083203.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)

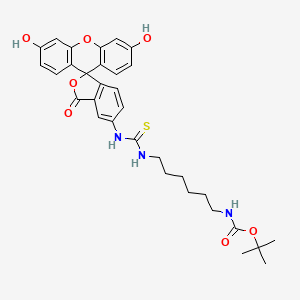

![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)

